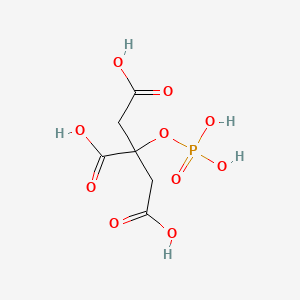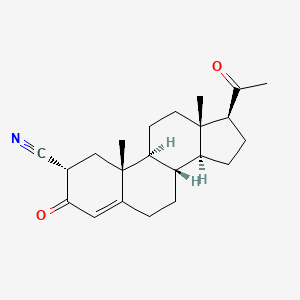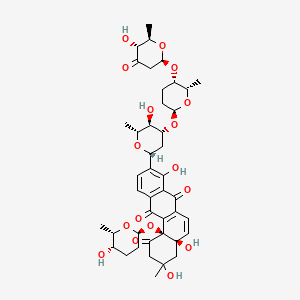![molecular formula C13H11N3O B1208681 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one CAS No. 43064-15-9](/img/structure/B1208681.png)
3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one
Descripción general
Descripción
3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound is also known as PDPP, and it belongs to the class of pyridopyrazinone derivatives. PDPP is a highly versatile compound that has attracted the attention of researchers due to its unique chemical and physical properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one involves the condensation of 2-aminopyridine with ethyl acetoacetate followed by cyclization and reduction steps.
Starting Materials
2-aminopyridine, ethyl acetoacetate, benzaldehyde, sodium borohydride, acetic acid, ethanol, sodium hydroxide, wate
Reaction
Step 1: Condensation of 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid and ethanol to form 3-ethoxycarbonyl-4-aminopyridine., Step 2: Cyclization of 3-ethoxycarbonyl-4-aminopyridine with benzaldehyde in the presence of sodium hydroxide and ethanol to form 3-phenyl-3,4-dihydropyrido[3,4-b]pyridin-2-one., Step 3: Reduction of 3-phenyl-3,4-dihydropyrido[3,4-b]pyridin-2-one with sodium borohydride in the presence of acetic acid and water to form 3-phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one.
Mecanismo De Acción
The mechanism of action of PDPP is not fully understood. However, it has been suggested that PDPP exerts its biological activity by interacting with various cellular targets such as enzymes, receptors, and ion channels. PDPP has been shown to inhibit the activity of various enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
PDPP has been shown to exhibit various biochemical and physiological effects. PDPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PDPP has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. PDPP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PDPP has several advantages for lab experiments. PDPP is a highly stable compound that can be easily synthesized in large quantities. PDPP has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for drug discovery. However, the limitations of PDPP include its low solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of PDPP. PDPP has shown promising results as an anticancer agent, and further studies are needed to optimize its efficacy and safety in vivo. PDPP has also shown potential as an antibacterial and antifungal agent, and further studies are needed to evaluate its efficacy against various bacterial and fungal strains. PDPP can also be studied for its potential applications in materials science, such as the development of new sensors and electronic devices.
Aplicaciones Científicas De Investigación
PDPP has been extensively studied for its potential applications in various fields of science such as medicinal chemistry, biochemistry, and materials science. PDPP has been shown to exhibit potent antitumor activity against various cancer cell lines. PDPP has also been studied for its potential as an antibacterial and antifungal agent. PDPP has been shown to inhibit the growth of various bacteria and fungi.
Propiedades
IUPAC Name |
3-phenyl-3,4-dihydro-1H-pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-12(9-4-2-1-3-5-9)15-11-8-14-7-6-10(11)16-13/h1-8,12,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZTVZJRMKRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962875 | |
| Record name | 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1h)-one | |
CAS RN |
43064-15-9 | |
| Record name | 3,4-Dihydro-3-phenylpyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43064-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-c)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-3,4-dihydropyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40962875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



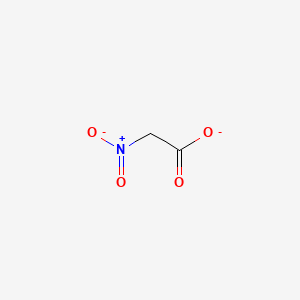
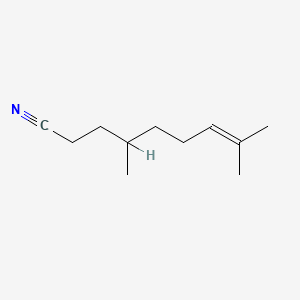
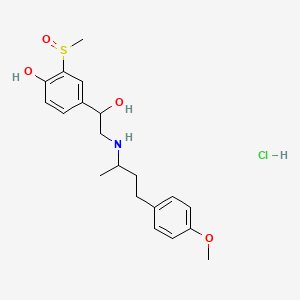



![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1208607.png)
